molecular formula C17H17NO2S2 B15085506 3-Sec-butyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 618074-76-3

3-Sec-butyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15085506
CAS No.: 618074-76-3
M. Wt: 331.5 g/mol
InChI Key: PKZKEIRENKXBOJ-DHDCSXOGSA-N
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Description

“3-Sec-butyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone core with chromene and sec-butyl substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Sec-butyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one” typically involves the condensation of chromene derivatives with thiazolidinone precursors under specific conditions. Common reagents used in the synthesis include aldehydes, amines, and sulfur-containing compounds. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities, making it a candidate for drug development and biological studies.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-Sec-butyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one” involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone core can bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved may include oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Chromene derivatives: Known for their antioxidant and anti-inflammatory activities.

    Thioxothiazolidinones: Similar structure but with different substituents.

Uniqueness

The uniqueness of “3-Sec-butyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one” lies in its combination of a thiazolidinone core with chromene and sec-butyl groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

618074-76-3

Molecular Formula

C17H17NO2S2

Molecular Weight

331.5 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-(2H-chromen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H17NO2S2/c1-3-11(2)18-16(19)15(22-17(18)21)9-12-8-13-6-4-5-7-14(13)20-10-12/h4-9,11H,3,10H2,1-2H3/b15-9-

InChI Key

PKZKEIRENKXBOJ-DHDCSXOGSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S

Origin of Product

United States

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